1-(4-Aminophenyl)piperidin-2-one
Overview
Description
Asymmetric Synthesis Analysis
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines is a significant area of study due to the biological activity of these compounds. One paper describes the synthesis of a series of these compounds using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. The process involves the reduction of this starting material followed by hydrogenolysis to yield the diamine product. Further chemical manipulations lead to various substituted diamino alcohols and amines, demonstrating the versatility of the synthetic approach .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR are essential tools for characterizing the molecular structure of piperidine derivatives. One study employed these methods alongside Density Functional Theory (DFT) to determine the optimized geometrical parameters and vibrational frequencies of 1-Benzyl-4-(N-Boc-amino)piperidine. The research also explored the molecule's conformational preferences, reactivity sites, and intramolecular interactions, providing a comprehensive understanding of the compound's structural features .
Chemical Reactions Analysis
The synthesis of piperidine derivatives often involves multi-component reactions, which are efficient methods for constructing complex molecules. A novel piperidine compound was synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing a three-component reaction that proceeds at room temperature. The resulting product, a pyridine derivative, was characterized by NMR, mass spectrometry, and X-ray crystallography, confirming its structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the study of 1,2,5-trimethyl-4-amino(amido)piperidines revealed insights into the three-dimensional structures of isomers based on NMR spectroscopy. The research highlighted how substituent orientation and conformational changes affect the compounds' properties, such as the rotation about the C-N bond, which can be influenced by steric hindrance .
Safety And Hazards
While specific safety and hazard information for 1-(4-Aminophenyl)piperidin-2-one is not available in the retrieved sources, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-(4-aminophenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUBOSLSYWJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466486 | |
Record name | 1-(4-aminophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)piperidin-2-one | |
CAS RN |
438056-68-9 | |
Record name | 1-(4-Aminophenyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-aminophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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